6-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile
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Description
The compound “6-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile” is a complex organic molecule. It is part of a novel series of beta-amino amides incorporating fused heterocycles . These compounds have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of similar compounds involves various synthetic approaches . For instance, a series of pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives was synthesized through the condensation reaction of 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine with 4-amino-5-methyl-3-mercapto-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The presence of the trifluoromethyl group and the triazolo[4,3-b]pyridazin-6-yl group are notable features .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of electron-donating groups can contribute to good inhibitory activity against certain enzymes .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to targetdipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a key target in the treatment of type II diabetes .
Biochemical Pathways
The compound has been found to affect the mitochondrial apoptotic pathway . It does this by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Result of Action
The compound has been found to have anti-cancer properties . It was found to have remarkable anticancer activity on HT-29 colon cancer cell lines, with an IC50 range estimated at 6.587 to 11.10 µM .
properties
IUPAC Name |
6-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N8/c19-18(20,21)17-25-24-15-3-4-16(26-29(15)17)28-6-5-12-9-27(10-13(12)28)14-2-1-11(7-22)8-23-14/h1-4,8,12-13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKHCWPLCPCMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile |
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